molecular formula C21H17F3N2O2S B2379781 5-(Pyridin-4-yl)-1-((3-(trifluoromethyl)benzyl)sulfonyl)indoline CAS No. 2097934-01-3

5-(Pyridin-4-yl)-1-((3-(trifluoromethyl)benzyl)sulfonyl)indoline

Cat. No.: B2379781
CAS No.: 2097934-01-3
M. Wt: 418.43
InChI Key: ICWQXXWQMVIQOR-UHFFFAOYSA-N
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Description

5-(Pyridin-4-yl)-1-((3-(trifluoromethyl)benzyl)sulfonyl)indoline is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery, designed around the versatile indoline scaffold. This compound is structurally characterized by a sulfonamide group linking the indoline nitrogen to a 3-(trifluoromethyl)benzyl moiety, and a pyridin-4-yl group at the 5-position, contributing to its potential as a modulator of nuclear receptors. Compounds featuring the N-arylsulfonyl indoline core have been extensively investigated as potent and selective ligands for the Retinoic Acid Receptor-Related Orphan Receptor Gamma (RORγ), a key transcription factor involved in immune cell differentiation . Modulation of RORγ activity is a prominent therapeutic strategy, with inverse agonists being explored for autoimmune diseases and agonists showing promise in cancer immunotherapy to enhance anti-tumor immune responses . The presence of the indoline scaffold is a critical feature, as indole and indoline derivatives are privileged structures in pharmacology, known for their ability to interact with diverse biological targets and are found in numerous FDA-approved drugs across various therapeutic areas . The specific substitution pattern on this molecule suggests its primary research value lies in the study of immunomodulation and oncology pathways. Researchers may utilize this compound as a chemical tool to dissect the role of RORγ in T-helper 17 (Th17) cell biology or as a lead structure for the development of novel immunotherapeutics. This product is intended for research applications in vitro and is strictly labeled For Research Use Only . It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

5-pyridin-4-yl-1-[[3-(trifluoromethyl)phenyl]methylsulfonyl]-2,3-dihydroindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17F3N2O2S/c22-21(23,24)19-3-1-2-15(12-19)14-29(27,28)26-11-8-18-13-17(4-5-20(18)26)16-6-9-25-10-7-16/h1-7,9-10,12-13H,8,11,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICWQXXWQMVIQOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=C1C=C(C=C2)C3=CC=NC=C3)S(=O)(=O)CC4=CC(=CC=C4)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17F3N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Pyridin-4-yl)-1-((3-(trifluoromethyl)benzyl)sulfonyl)indoline typically involves multi-step organic reactions. The process often begins with the preparation of the indoline core, followed by the introduction of the pyridine ring and the trifluoromethylbenzyl group. Common synthetic routes include:

    Nucleophilic Substitution:

    Sulfonylation: The sulfonyl group is introduced via sulfonylation reactions, typically using sulfonyl chlorides in the presence of a base.

    Trifluoromethylation: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes are often employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indoline core, leading to the formation of indole derivatives.

    Reduction: Reduction reactions can be employed to modify the pyridine ring or the sulfonyl group, potentially yielding amine or sulfide derivatives.

    Substitution: The compound is susceptible to various substitution reactions, including electrophilic and nucleophilic substitutions, which can introduce different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halides, sulfonates, and other electrophiles or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole derivatives, while reduction could produce amine or sulfide derivatives.

Scientific Research Applications

5-(Pyridin-4-yl)-1-((3-(trifluoromethyl)benzyl)sulfonyl)indoline has a wide range of applications in scientific research:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, facilitating the development of new materials and compounds.

    Material Science: The unique structural properties of the compound make it suitable for use in the development of advanced materials, such as polymers and nanomaterials.

    Biological Studies: The compound is used in biological assays to study its effects on various biological pathways and its potential therapeutic benefits.

Mechanism of Action

The mechanism of action of 5-(Pyridin-4-yl)-1-((3-(trifluoromethyl)benzyl)sulfonyl)indoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 5-(Pyridin-4-yl)-3-trifluoromethyl-pyrazole
  • 5-(Pyridin-4-yl)-1-(benzyl)sulfonyl-indoline
  • 5-(Pyridin-4-yl)-1-((3-(methyl)benzyl)sulfonyl)indoline

Uniqueness

Compared to similar compounds, 5-(Pyridin-4-yl)-1-((3-(trifluoromethyl)benzyl)sulfonyl)indoline is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This uniqueness enhances its potential in various applications, particularly in medicinal chemistry and material science.

Biological Activity

5-(Pyridin-4-yl)-1-((3-(trifluoromethyl)benzyl)sulfonyl)indoline is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer therapies. This article explores the biological activity of this compound, drawing on various studies and findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C18H16F3N2O2S\text{C}_{18}\text{H}_{16}\text{F}_3\text{N}_2\text{O}_2\text{S}

This structure features a pyridine ring, a sulfonyl group, and a trifluoromethyl benzyl moiety, which contribute to its biological properties.

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its anticancer properties. The following sections detail the findings from various studies.

Anticancer Activity

Several studies have highlighted the anticancer potential of compounds with similar structures or functional groups:

  • Cell Line Studies :
    • In vitro assays have shown that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines, including MCF-7 and HeLa cells. For instance, a related compound demonstrated an IC50 value of approximately 25.72 µM against MCF-7 cells, indicating effective apoptosis induction .
  • Mechanism of Action :
    • The mechanism involves the inhibition of key signaling pathways associated with cell proliferation and survival. For example, compounds with similar trifluoromethyl substitutions have been shown to inhibit phosphoinositide 3-kinase (PI3K) signaling pathways, which are crucial in cancer cell survival .
  • In Vivo Studies :
    • Animal models have demonstrated that these compounds can suppress tumor growth. In one study, a related indoline derivative significantly reduced tumor size in xenograft models .

Structure-Activity Relationship (SAR)

The structure-activity relationship is critical in understanding how modifications to the chemical structure affect biological activity:

Compound ModificationEffect on Activity
Trifluoromethyl GroupIncreases lipophilicity and bioavailability
Sulfonyl GroupEnhances interaction with target proteins
Pyridine SubstitutionModulates receptor binding affinity

Case Studies

  • Case Study 1: Indoline Derivative :
    • A study focusing on a similar indoline derivative showed promising results in inhibiting tumor growth in mice models. The derivative was found to induce apoptosis through mitochondrial pathways, as assessed by flow cytometry .
  • Case Study 2: Mechanistic Insights :
    • Another investigation utilized docking studies to reveal that the compound binds effectively to matrix metalloproteinases (MMPs), which are implicated in tumor metastasis. The binding energy scores indicated strong interactions that could translate into therapeutic effects .

Q & A

Q. What are the key steps in synthesizing 5-(Pyridin-4-yl)-1-((3-(trifluoromethyl)benzyl)sulfonyl)indoline, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including sulfonylation of the indoline core and coupling with the pyridinyl group. Critical steps include:
  • Sulfonylation : Reacting the indoline precursor with 3-(trifluoromethyl)benzylsulfonyl chloride under basic conditions (e.g., NaH in THF) .
  • Pyridinyl Coupling : Using palladium catalysts (e.g., Pd/C) in dimethylformamide (DMF) to facilitate cross-coupling reactions .
  • Optimization : Vary catalyst loading (0.5–5 mol%), solvent polarity, and temperature (80–120°C) to improve yield. Monitor reactions via TLC or HPLC .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

  • Methodological Answer : Use a combination of:
  • Chromatography : Column chromatography with silica gel (eluent: hexane/ethyl acetate gradient) for purification .
  • Spectroscopy : 1H^1H- and 13C^{13}C-NMR to confirm bond connectivity; FT-IR for functional group verification (e.g., sulfonyl S=O stretch at ~1350 cm1^{-1}) .
  • X-ray Crystallography : For unambiguous confirmation of stereochemistry and crystal packing (if single crystals are obtained) .

Q. What solvents and storage conditions are recommended for this compound?

  • Methodological Answer :
  • Solubility : DMSO or DMF for biological assays; chloroform or dichloromethane for synthetic modifications .
  • Storage : Store at –20°C under inert gas (argon) to prevent hydrolysis of the sulfonyl group .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological efficacy of this compound?

  • Methodological Answer :
  • Analog Synthesis : Modify the pyridinyl group (e.g., substituents at 2-, 3-positions) or replace the trifluoromethylbenzyl moiety with other electron-withdrawing groups .
  • Biological Assays : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization assays. Include positive controls (e.g., staurosporine) and measure IC50_{50} values .
  • Computational Modeling : Dock analogs into protein active sites (e.g., using AutoDock Vina) to predict binding affinities .

Q. How should researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :
  • Data Triangulation : Compare assay conditions (e.g., ATP concentration in kinase assays) and cell lines used .
  • Control Experiments : Replicate studies with standardized protocols (e.g., identical buffer pH, temperature).
  • Meta-Analysis : Use statistical tools (e.g., ANOVA) to identify outliers or systematic biases across datasets .

Q. What advanced spectroscopic techniques can elucidate reaction intermediates during synthesis?

  • Methodological Answer :
  • In Situ Monitoring : Use 19F^{19}F-NMR to track trifluoromethyl group stability during reactions .
  • Mass Spectrometry (HRMS) : Identify transient intermediates via electrospray ionization (ESI-MS) .
  • EPR Spectroscopy : Detect radical species in coupling reactions if Pd0^0/PdII^{II} redox cycles are involved .

Q. How can researchers optimize the compound’s pharmacokinetic (PK) properties for in vivo studies?

  • Methodological Answer :
  • Lipophilicity Adjustments : Introduce polar groups (e.g., hydroxyl, carboxyl) to improve aqueous solubility .
  • Metabolic Stability : Incubate with liver microsomes and analyze metabolites via LC-MS/MS .
  • Permeability Assays : Use Caco-2 cell monolayers to predict intestinal absorption .

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